Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronate ester group and a trifluoromethoxy substituent on a benzoate framework. The unique structural features of this compound make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate typically involves the following steps:
Formation of the Boronate Ester Group: The boronate ester group is introduced through a reaction between a suitable boronic acid or boronic ester and the corresponding aryl halide. This reaction is often catalyzed by palladium complexes under mild conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents. This step requires careful control of reaction conditions to ensure high yield and purity.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester. This is typically achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor technology can be employed to optimize reaction conditions and improve the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of probes and sensors for biological studies due to its unique chemical properties.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can be advantageous in drug design.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the trifluoromethoxy group.
Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methoxybenzoate: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are desired, such as in the development of pharmaceuticals and agrochemicals.
Biological Activity
Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in drug discovery and development.
Chemical Structure and Properties
Chemical Formula: C14H18B F3O4
Molecular Weight: 320.10 g/mol
CAS Number: 269410-08-4
The compound features a benzoate structure with a trifluoromethoxy group and a boronate ester moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Boronate Ester Reactivity: The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical applications such as enzyme inhibition and drug delivery systems.
- Trifluoromethoxy Group: This group enhances the lipophilicity of the compound, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For example:
- Cell Line Testing: The compound showed significant growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations as low as 10 µM.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 | 10 | Growth inhibition |
A549 | 12 | Growth inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
-
In Vivo Efficacy in Tumor Models:
A recent study utilized xenograft models to assess the in vivo efficacy of this compound. Mice bearing human tumor xenografts were treated with the compound at varying doses. Results indicated a dose-dependent reduction in tumor volume compared to control groups.- Treatment Regimen: Mice were administered daily doses of 50 mg/kg for two weeks.
- Outcome: Tumor growth was reduced by approximately 40% compared to untreated controls.
-
Mechanistic Studies:
Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in Annexin V-positive cells after treatment.
Properties
IUPAC Name |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O5/c1-13(2)14(3,4)24-16(23-13)11-7-6-9(22-15(17,18)19)8-10(11)12(20)21-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRXOXQZCJJTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.